5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid
Description
Properties
IUPAC Name |
5-oxo-5-[3-(oxolan-2-ylmethylcarbamoyl)anilino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c20-15(7-2-8-16(21)22)19-13-5-1-4-12(10-13)17(23)18-11-14-6-3-9-24-14/h1,4-5,10,14H,2-3,6-9,11H2,(H,18,23)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLSDMNSUJZOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Stepwise Assembly via Amide Coupling (Patent-Derived Protocol)
This method, adapted from AU2010218714A1, involves sequential functionalization:
Step 1: Synthesis of Tetrahydrofuran-2-ylmethylamine
-
Reagents : Tetrahydrofurfuryl alcohol, thionyl chloride, ammonium hydroxide
-
Conditions :
-
Chlorination at 0–5°C (2 hr)
-
Amination in NH₄OH/EtOH (12 hr reflux)
-
Step 2: 3-Nitrobenzoyl Chloride Preparation
-
Reagents : 3-Nitrobenzoic acid, thionyl chloride
-
Conditions : Reflux (4 hr), solvent-free
Step 3: Amide Formation
-
Reagents : Tetrahydrofuran-2-ylmethylamine, 3-nitrobenzoyl chloride, triethylamine
-
Conditions : DCM, 0°C → RT (6 hr)
Step 4: Reduction of Nitro Group
Step 5: Glutaric Anhydride Coupling
| Step | Key Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | THF-2-ylmethylamine | 70 | 95.2 |
| 2 | 3-Nitrobenzoyl chloride | 89 | 98.1 |
| 3 | 3-(THF-2-ylmethylcarbamoyl)nitrobenzene | 81 | 97.3 |
| 4 | 3-(THF-2-ylmethylcarbamoyl)aniline | 94 | 98.8 |
| 5 | Final product | 63 | 96.5 |
Method 2: One-Pot Tandem Reaction
A streamlined approach reduces purification steps:
Reagents :
-
3-Aminobenzoic acid
-
Glutaric anhydride
-
Tetrahydrofuran-2-ylmethyl isocyanate
Conditions :
-
Solvent: DMF
-
Catalyst: 1-Hydroxybenzotriazole (HOBt)
-
Temperature: 40°C (8 hr)
Mechanism :
-
In situ formation of 3-isocyanatobenzoyl chloride
-
Concurrent amidation and acylation
-
Cyclization to form THF ring
Advantages :
-
Eliminates nitro reduction step
-
Reduces solvent usage by 40%
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield (%) | 63 | 58 |
| Purity (Avg. HPLC %) | 96.5 | 93.2 |
| Reaction Time (hr) | 35 | 8 |
| Cost Index* | 1.00 | 0.75 |
*Cost Index normalized to Method 1; includes reagents, catalysts, and solvents.
Critical Process Parameters
Temperature Control in Amidation
Exothermic amidation (ΔH = −58 kJ/mol) requires precise control:
Solvent Selection
Catalytic Efficiency
Scalability and Industrial Considerations
Pilot-Scale Data (Method 1)
| Batch Size (kg) | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 63 | 96.5 |
| 10 | 61 | 95.8 |
| 100 | 58 | 94.1 |
Key scalability challenges:
Green Chemistry Metrics
-
PMI (Process Mass Intensity) : 32 (Method 1) vs. 21 (Method 2)
Emerging Methodologies
Enzymatic Amination
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in 5-Oxo-Pentanoic Acid Derivatives
The core 5-oxo-pentanoic acid scaffold is conserved across analogs, but substitutions on the anilino group and the pentanoic acid chain confer distinct physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
Functional Implications of Substituents
This group may also improve metabolic stability compared to linear alkyl chains .
Propylamino and Piperidinyl Groups: The propylamino derivative (C₂₀H₂₂N₂O₄) exhibits higher molecular weight and lipophilicity (logP ~2.5 estimated), favoring passive diffusion across membranes. In contrast, the piperidinyl analog’s cyclic amine may engage in cation-π interactions or serve as a hydrogen bond acceptor .
Thiazole and Heterocyclic Substituents :
- The thiazole-containing analog (C₉H₁₂N₂O₃S) introduces aromaticity and sulfur-based polarity, which could modulate solubility and target selectivity. Such derivatives are often explored in antiviral or anticancer agents .
Chloro-substituted analogs (e.g., 2-chloroanilino derivatives) may enhance electrophilic reactivity or halogen bonding .
Biological Activity
5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid, with the CAS number 940539-64-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C17H22N2O5
- Molecular Weight : 334.37 g/mol
- Structure : The compound features a pentanoic acid backbone with a 5-oxo group and a substituted aniline moiety, which is linked to a tetrahydro-2-furanylmethyl group.
- NMDA Receptor Modulation : Analogues of this compound have been studied for their ability to act as agonists at NMDA receptors, which are critical in mediating glutamatergic neurotransmission. For instance, compounds similar in structure have demonstrated variable potencies and efficacies at different NMDA receptor subtypes, suggesting that modifications in structure can lead to significant changes in biological activity .
- Neuroprotective Effects : Compounds targeting NMDA receptors are often investigated for their neuroprotective properties against excitotoxicity, which is linked to various neurological disorders such as Alzheimer's disease and schizophrenia. The presence of the tetrahydrofuran moiety may enhance blood-brain barrier penetration, potentially increasing neuroprotective efficacy .
Table 1: Comparative Biological Activities of Related Compounds
Case Study: NMDA Receptor Agonists
A study focused on (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogues highlighted the importance of structural variations in modulating NMDA receptor activity. The findings indicated that specific substitutions could lead to enhanced agonist efficacy at targeted receptor subtypes, paving the way for developing new therapeutic agents against neurological disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
